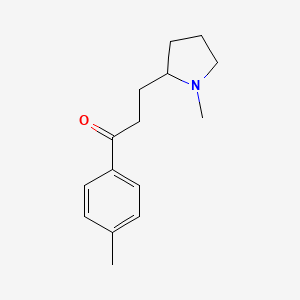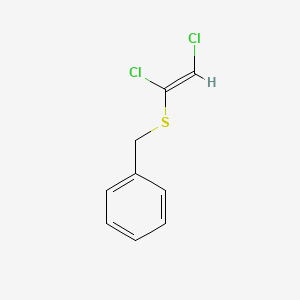![molecular formula C16H16N2O3 B14353348 Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- CAS No. 92966-94-4](/img/structure/B14353348.png)
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is an organic compound characterized by the presence of a phenolic group, a nitro group, and a substituted imine group. This compound is notable for its complex structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process can be carried out using dilute nitric acid at room temperature, which produces a mixture of 2-nitrophenol and 4-nitrophenol . The subsequent step involves the reaction of 4-nitrophenol with 2,4,6-trimethylphenylamine under specific conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogens (Cl₂, Br₂) and nitrating agents (HNO₃) under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Aplicaciones Científicas De Investigación
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenolic group can participate in redox reactions, influencing cellular oxidative stress levels. The imine group may interact with nucleophiles, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 2,4,6-trimethyl-: Similar structure but lacks the nitro and imine groups.
4-Nitrophenol: Contains the nitro group but lacks the imine and trimethylphenyl groups.
Phenol, 2-methyl, 4,6-dinitro-: Contains multiple nitro groups but lacks the imine group.
Uniqueness
Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both nitro and imine groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
92966-94-4 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
4-nitro-2-[(2,4,6-trimethylphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C16H16N2O3/c1-10-6-11(2)16(12(3)7-10)17-9-13-8-14(18(20)21)4-5-15(13)19/h4-9,19H,1-3H3 |
Clave InChI |
GJZQKKCJKOGLAH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


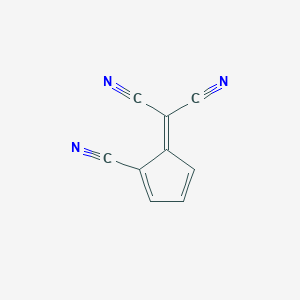
![Phenol, 2-[[(2,5-dimethoxyphenyl)imino]methyl]-4-nitro-](/img/structure/B14353288.png)
![1-[4-(Dichloromethyl)phenyl]ethan-1-one](/img/structure/B14353293.png)
![{[(2,2-Diethoxyethyl)sulfanyl]methyl}benzene](/img/structure/B14353300.png)
![2-[(4-Fluorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14353304.png)
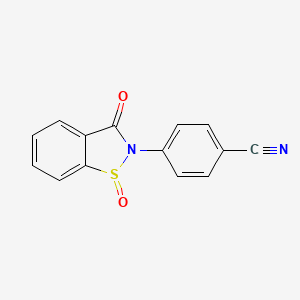
![Benzoic acid, 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]-, methyl ester](/img/structure/B14353319.png)

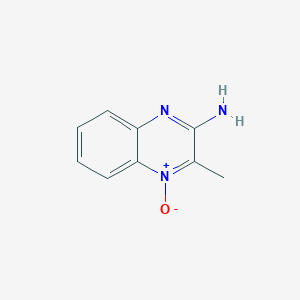
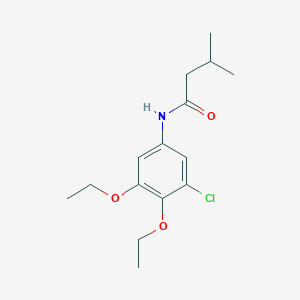

![2-(2-hydroxyethyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14353359.png)
